

The Versatility of 4-Iodoisoxazole in Complex Molecule Synthesis: A Comparative Guide

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Compound of Interest

Compound Name: **4-Iodoisoxazole**

Cat. No.: **B1321973**

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For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount in the efficient synthesis of complex molecules. Among the plethora of heterocyclic scaffolds, the isoxazole core is a privileged motif in medicinal chemistry. This guide provides a comprehensive assessment of the versatility of **4-Iodoisoxazole** as a key intermediate, offering a comparative analysis of its performance in pivotal cross-coupling reactions against other alternatives, supported by experimental data and detailed protocols.

The utility of **4-Iodoisoxazole** stems from the reactivity of the carbon-iodine bond, which readily participates in a variety of palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of diverse substituents at the C4 position of the isoxazole ring, a crucial modification in the generation of compound libraries for drug discovery.

Performance in Palladium-Catalyzed Cross-Coupling Reactions

4-Iodoisoxazole has proven to be an excellent substrate for Suzuki-Miyaura, Sonogashira, and Heck coupling reactions, consistently providing high yields of the desired products under relatively mild conditions. Its reactivity surpasses that of its bromo and chloro counterparts, a trend consistent with the relative bond dissociation energies (C-I < C-Br < C-Cl).

Comparative Data of 4-Haloisoxazoles in Cross-Coupling Reactions

The following tables summarize the performance of **4-iodoisoxazole** in comparison to 4-bromo- and 4-chloroisoxazoles in key palladium-catalyzed cross-coupling reactions. The data highlights the superior reactivity of the iodo derivative, which often translates to higher yields and milder reaction conditions.

Table 1: Suzuki-Miyaura Coupling of 4-Haloisoxazoles with Phenylboronic Acid

Halogen at C4	Catalyst (mol%)	Base	Solvent	Temp. (°C)	Time (h)	Yield (%)	Reference
Iodo	Pd(PPh ₃) ₄ (3)	Na ₂ CO ₃	Toluene/ EtOH/H ₂ O	80	2	95	[1][2]
Bromo	Pd(PPh ₃) ₄ (5)	Na ₂ CO ₃	Toluene/ EtOH/H ₂ O	100	12	70-80	[3]
Chloro	Pd ₂ (dba) ³ (5) / SPhos (10)	K ₃ PO ₄	Toluene	110	24	40-60	[3]

Table 2: Sonogashira Coupling of 4-Haloisoxazoles with Phenylacetylene

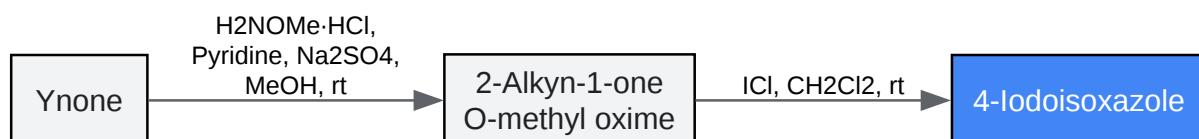
Halo gen at C4	Cataly st (mol%)	Co- catalys t (mol%)	Base	Solven t	Temp. (°C)	Time (h)	Yield (%)	Refere nce
Iodo	Pd(PPh ₃) ₂ Cl ₂ (2)	CuI (4)	Et ₃ N	THF	25	1	98	[2]
Bromo	Pd(PPh ₃) ₂ Cl ₂ (5)	CuI (10)	Et ₃ N	DMF	80	8	75-85	[4]
Chloro	Pd ₂ (dba) ₃ (5) / XPhos (10)	CuI (10)	Cs ₂ CO ₃	Dioxan e	120	24	< 20	[5]

Table 3: Heck Coupling of 4-Haloisoxazoles with Styrene

Halo gen at C4	Catalyst (mol%)	Base	Solvent	Temp. (°C)	Time (h)	Yield (%)	Referen ce
Iodo	Pd(OAc) ₂ (5)	Et ₃ N	DMF	100	4	92	[2]
Bromo	Pd(OAc) ₂ (5)	Et ₃ N	DMA	120	12	60-70	[6][7]
Chloro	Pd ₂ (dba) ₃ (5) / P(o-tol) ₃ (10)	NaOAc	DMA	140	24	< 10	[8]

Synthesis of 4-Iodoisoxazole: A Reliable Precursor

A highly efficient method for the synthesis of 3,5-disubstituted **4-iodoisoxazoles** involves the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes.[1][9] This method is notable for its mild reaction conditions and excellent yields.

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Synthesis of **4-Iodoisoxazole** via Electrophilic Cyclization

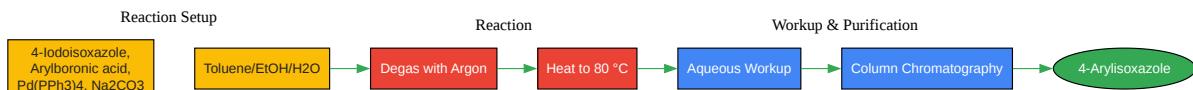
Experimental Protocols

General Procedure for the Synthesis of 3,5-Disubstituted 4-Iodoisoxazoles

To a solution of the 2-alkyn-1-one O-methyl oxime (1.0 mmol) in dichloromethane (10 mL) at room temperature is added a 1.0 M solution of iodine monochloride in dichloromethane (1.1 mL, 1.1 mmol).^[1] The reaction mixture is stirred at room temperature for 1-2 hours, until thin-layer chromatography (TLC) indicates complete consumption of the starting material. The reaction is then quenched with a saturated aqueous solution of sodium thiosulfate (10 mL). The layers are separated, and the aqueous layer is extracted with dichloromethane (2 x 10 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired **4-iodoisoxazole**.^[1]

General Procedure for Suzuki-Miyaura Coupling of 4-Iodoisoxazoles

A mixture of the **4-iodoisoxazole** (1.0 mmol), the corresponding boronic acid (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (0.03 mmol), and sodium carbonate (2.0 mmol) is placed in a reaction vessel. A mixture of toluene, ethanol, and water (4:1:1, 10 mL) is added, and the mixture is degassed with argon for 15 minutes. The reaction is then heated to 80 °C and stirred for 2-4 hours.^[2] After cooling to room temperature, the mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by column chromatography to give the 4-arylisoxazole.



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Experimental Workflow for Suzuki-Miyaura Coupling

General Procedure for Sonogashira Coupling of 4-Iodoisoxazoles

To a solution of the **4-iodoisoxazole** (1.0 mmol) and the terminal alkyne (1.2 mmol) in anhydrous tetrahydrofuran (10 mL) under an argon atmosphere are added bis(triphenylphosphine)palladium(II) chloride (0.02 mmol), copper(I) iodide (0.04 mmol), and triethylamine (2.0 mmol).^[2] The reaction mixture is stirred at room temperature for 1-3 hours. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate (20 mL) and water (10 mL). The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to yield the 4-alkynylisoxazole.

General Procedure for Heck Coupling of 4-Iodoisoxazoles

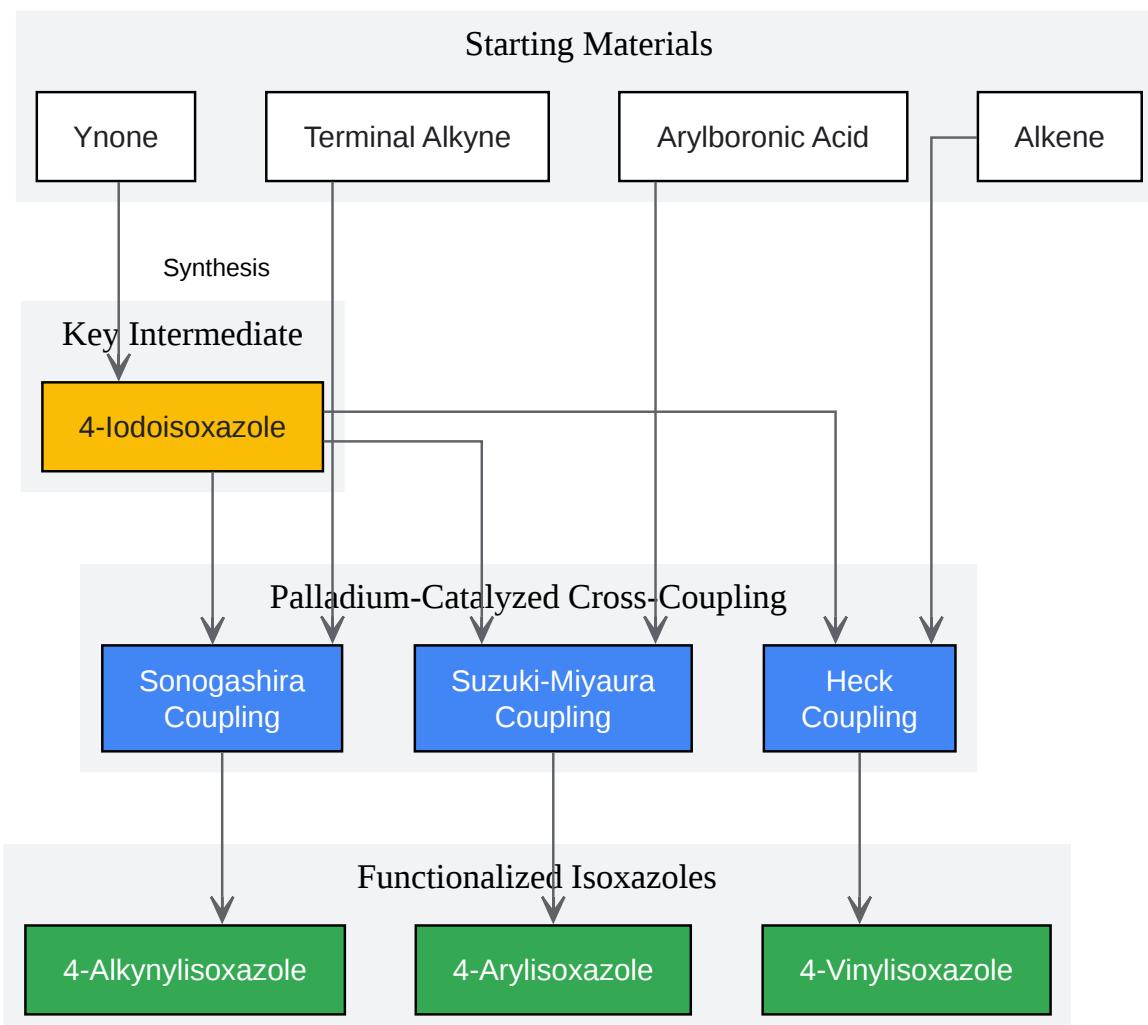
A mixture of the **4-iodoisoxazole** (1.0 mmol), the alkene (1.5 mmol), palladium(II) acetate (0.05 mmol), and triethylamine (1.5 mmol) in anhydrous N,N-dimethylformamide (5 mL) is heated to 100 °C in a sealed tube for 4-6 hours.^[2] After cooling, the reaction mixture is diluted with water (20 mL) and extracted with ethyl acetate (3 x 15 mL). The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The product is purified by flash chromatography to afford the 4-vinylisoxazole.

Alternative Synthetic Strategies for Functionalized Isoxazoles

While the functionalization of **4-iodoisoxazole** is a powerful strategy, other methods exist for the synthesis of substituted isoxazoles. These include:

- **1,3-Dipolar Cycloaddition:** The reaction of nitrile oxides with alkynes is a classical and widely used method for constructing the isoxazole ring.[\[10\]](#) However, this method can sometimes suffer from regioselectivity issues, depending on the nature of the substituents on both the nitrile oxide and the alkyne.
- **Ring Transformation of other Heterocycles:** Isoxazoles can be synthesized through the rearrangement of other heterocyclic systems, such as furans or pyrazoles, under specific reaction conditions.
- **Condensation Reactions:** The condensation of β -dicarbonyl compounds or their equivalents with hydroxylamine derivatives can also lead to the formation of the isoxazole core.

The choice of synthetic route ultimately depends on the desired substitution pattern, the availability of starting materials, and the overall complexity of the target molecule. However, the versatility and high reactivity of **4-iodoisoxazole** in a range of robust cross-coupling reactions make it a highly valuable and often preferred intermediate in complex molecule synthesis.

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Synthetic Pathways from **4-Iodoisoxazole**

Conclusion

4-Iodoisoxazole stands out as a remarkably versatile and efficient building block in the synthesis of complex, highly substituted isoxazoles. Its superior performance in a range of palladium-catalyzed cross-coupling reactions, as evidenced by higher yields and milder reaction conditions compared to other 4-haloisoxazoles, makes it an invaluable tool for medicinal chemists and synthetic organic chemists. The reliable synthetic route to **4-Iodoisoxazole** itself, coupled with its broad applicability in forming carbon-carbon bonds,

solidifies its position as a key intermediate for the rapid generation of molecular diversity and the construction of intricate molecular architectures.

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